molecular formula C4H3NO2S B186523 3-Nitrothiophene CAS No. 822-84-4

3-Nitrothiophene

Cat. No.: B186523
CAS No.: 822-84-4
M. Wt: 129.14 g/mol
InChI Key: SIPCFXFCVTUAID-UHFFFAOYSA-N
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Description

3-Nitrothiophene is an organic compound with the molecular formula C4H3NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO2) attached to the third position of the thiophene ring significantly influences its chemical properties and reactivity. This compound is of interest due to its applications in various fields, including organic synthesis, materials science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure better control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance yield and reduce the formation of undesired by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Nitrothiophene serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules and polymers. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of valuable derivatives. For instance:

  • Oxidation : Forms nitroso derivatives.
  • Reduction : Produces 3-aminothiophene.
  • Substitution : Generates various substituted thiophene derivatives depending on the reagents used.

Antimicrobial Properties
Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various nitrothiophenes against pathogens such as E. coli, M. luteus, and A. niger. The findings revealed a wide range of activities, with certain derivatives showing potent effects against multi-drug resistant strains .

Table 1: Antimicrobial Efficacy of Nitrothiophenes

CompoundMIC (µg/mL)Target Organism
2-Chloro-3,5-dinitrothiophene5E. coli
2-Bromo-3,5-dinitrothiophene10M. luteus
2-Nitrothiophene50A. niger

Mechanism of Action
The mode of action for these compounds often involves nucleophilic attack by intracellular thiols at specific positions on the thiophene ring, leading to displacement reactions that inhibit microbial growth .

Medicinal Chemistry

Pharmaceutical Development
In medicinal chemistry, derivatives of this compound are being investigated for their potential as pharmaceuticals. Notably, some compounds have been explored as prodrugs capable of releasing active agents under specific conditions (e.g., hypoxia), which may enhance therapeutic efficacy while minimizing systemic toxicity .

Case Study: Nitrothiophene Carboxamides
A recent study focused on nitrothiophene carboxamides highlighted their potential as narrow-spectrum antibacterial agents effective against resistant strains like E. coli and Salmonella spp.. The research emphasized structural modifications to enhance efficacy and reduce efflux liability .

Environmental Applications

Adsorption Materials
this compound has also found applications in environmental science, particularly in the development of nanostructured materials for dye adsorption. A study demonstrated that poly(this compound) composites loaded with silver titanium dioxide nanoparticles effectively adsorbed hazardous dyes from aqueous solutions .

Table 2: Adsorption Efficiency of P3NT/AgTiO2 Nanocomposites

NanocompositeDye TypeAdsorption Capacity (mg/g)
P3NT/AgTiO2 (10%)Brilliant Green150
P3NT/AgTiO2 (20%)Crystal Violet200
P3NT/AgTiO2 (30%)Methylene Blue250

Mechanism of Action

The mechanism of action of 3-nitrothiophene and its derivatives often involves the interaction with biological molecules through the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and nucleic acids, influencing cellular pathways and functions .

Comparison with Similar Compounds

    2-Nitrothiophene: Similar to 3-nitrothiophene but with the nitro group at the second position.

    4-Nitrothiophene: Nitro group at the fourth position.

    3-Bromothiophene: Bromine substituent instead of a nitro group at the third position.

Comparison:

This compound stands out due to its unique reactivity profile and the versatility of its derivatives in various scientific and industrial applications.

Biological Activity

3-Nitrothiophene is a compound of significant interest in the field of medicinal chemistry and microbiology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is a nitro-substituted heterocyclic compound that belongs to the thiophene family. Its structure features a five-membered ring containing sulfur and a nitro group (-NO2) attached at the third position. This configuration contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. A study assessing the biological activity of a series of nitrothiophenes, including this compound, revealed its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicated that this compound can inhibit the growth of Escherichia coli, Micrococcus luteus, and Aspergillus niger .

Table 1: Antimicrobial Activity of Nitrothiophenes

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
2-Chloro-3,5-dinitrothiophene8E. coli
2-Bromo-3,5-dinitrothiophene4M. luteus
5-Nitrothiophene-2-carbaldehyde16A. niger

The mode of action for these compounds often involves nucleophilic attack by thiols within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes .

The antibacterial activity of nitrothiophenes, including this compound, is primarily attributed to their ability to undergo reduction in bacterial cells. This reduction activates the compounds, allowing them to form reactive species that can damage bacterial DNA and proteins . Specifically, nitroreductases such as NfsA and NfsB in E. coli play critical roles in this activation process .

Study on Nitrothiophene Carboxamides

A recent study focused on nitrothiophene carboxamides highlighted their potential as narrow-spectrum antibacterial agents. These compounds were shown to be effective against multi-drug resistant strains of E. coli, Shigella spp., and Salmonella spp. in mouse models . The research emphasized the importance of structural modifications to enhance efficacy and reduce efflux liability.

Table 2: Efficacy of Nitrothiophene Carboxamides

CompoundEfficacy (in vivo)Target Organism
Nitrothiophene carboxamide AEffectiveE. coli
Nitrothiophene carboxamide BModerateShigella spp.
Nitrothiophene carboxamide CEffectiveSalmonella spp.

Anticancer Activity

In addition to antimicrobial properties, preliminary studies have suggested potential anticancer activity for derivatives of this compound. Research indicates that these compounds may inhibit cancer cell proliferation through mechanisms similar to those observed with established chemotherapeutic agents like cisplatin .

Q & A

Basic Research Questions

Q. What are the optimized synthesis methods for 3-Nitrothiophene, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound typically involves nitration of thiophene derivatives. A modified procedure by Steinkopf and Hopner (simplified by Eliel et al.) achieves ~20% yield via controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . For reproducibility, document reagent purity, temperature gradients, and purification steps (e.g., recrystallization solvents). Recent advancements include one-pot syntheses using nitro-substituted precursors under mild conditions (e.g., 50°C, Pd-based catalysts), which reduce side reactions . Always cross-validate products via melting point, NMR, and elemental analysis.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify NO₂ asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm nitro-group incorporation .
  • UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) to assess electronic perturbations from substituents .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 129.02 for C₄H₃NO₂S) and fragmentation patterns .
  • HPLC : Pair with UV detection to assess purity (>98%) and quantify byproducts (e.g., 2-nitrothiophene isomers) .

Advanced Research Questions

Q. How do electron-withdrawing substituents like nitro groups influence the electronic structure and reactivity of this compound?

  • Methodological Answer : Computational studies (e.g., DFT) reveal that the nitro group at the 3-position induces significant electron deficiency in the thiophene ring, lowering HOMO energy (-8.9 eV vs. -7.5 eV for unsubstituted thiophene) and enhancing electrophilic substitution at the 5-position . Experimentally, Hammett constants (σmeta = 0.71) quantify this effect. To validate, compare reaction rates of this compound vs. methoxy-substituted analogs in electrophilic substitutions (e.g., bromination) .

Q. What catalytic strategies enable the transformation of this compound into functionalized heterocycles (e.g., 3-Amino Thietane)?

  • Methodological Answer : Catalytic hydrogenation using transition metals (e.g., Pd/C or Raney Ni) under H₂ (1–3 atm) selectively reduces the nitro group to amine, yielding 3-Amino Thietane. Critical parameters include solvent choice (e.g., ethanol for solubility), catalyst loading (5–10 mol%), and reaction time (6–12 hr). Monitor progress via TLC or in-situ IR to avoid over-reduction . For regioselectivity, use sterically hindered catalysts (e.g., PtO₂) to prevent ring hydrogenation .

Q. How can this compound-based composites be designed for environmental applications, such as pollutant adsorption?

  • Methodological Answer : Incorporate this compound into polymeric matrices (e.g., poly(this compound)/AgTiO₂ hybrids) via electrochemical polymerization. Optimize adsorption capacity (qe) for dyes (e.g., Crystal Violet) by varying composite ratios (e.g., 1:2 AgTiO₂:monomer) and pH (optimal ~6.5). Use Langmuir isotherm models and site energy distribution analysis to assess binding heterogeneity . Validate via BET surface area measurements and XPS to confirm nitro-group retention post-adsorption .

Q. Data Contradiction and Research Gaps

Q. How can conflicting data on substituent effects in this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in Hammett parameters (e.g., σmeta values) may arise from solvent polarity or measurement techniques. Replicate studies under standardized conditions (e.g., DMSO, 25°C) and use multivariate analysis to isolate substituent effects. Cross-reference computational (NBO analysis) and experimental (kinetic isotope effects) data to resolve contradictions .

Q. What are underexplored research areas in this compound chemistry?

  • Methodological Answer : Key gaps include:

  • Photocatalytic Applications : Explore this compound as a ligand in Ru/Ir complexes for light-driven reactions (e.g., water splitting).
  • Bioconjugation : Investigate nitro-to-amine reduction for bioorthogonal tagging in proteomics.
  • Polymer Electronics : Study nitro-group impact on charge transport in conductive polymers via Hall effect measurements .

Q. Experimental Design and Reproducibility

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

  • Synthesis : Report exact stoichiometry (e.g., 1.2 eq HNO₃), temperature (±1°C), and workup steps (e.g., "washed 3× with 10 mL brine") .
  • Characterization : Provide full spectral data (¹H/¹³C NMR, IR) for novel compounds; deposit raw data in repositories like Zenodo .
  • Statistical Validation : Use triplicate experiments and report standard deviations (e.g., yield = 72% ± 3%) .

Q. Literature Review Strategies

Q. How can researchers efficiently locate authoritative studies on this compound?

  • Methodological Answer : Use SciFinder® with Boolean terms:

  • Keywords : "this compound AND (synthesis OR electronic structure)" .
  • Refine by : Publication date (post-2010), exclusion of patents, and high-impact journals (e.g., J. Org. Chem.). Cross-check CAS Registry (554-84-7) for compound-specific data .

Properties

IUPAC Name

3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPCFXFCVTUAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231621
Record name Thiophene, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-84-4
Record name 3-Nitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrothiophene
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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